Bienvenue dans la boutique en ligne BenchChem!

N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide

Antiviral Discovery Flavivirus Entry Inhibitor Japanese Encephalitis Virus

N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide (CAS 613653-00-2) is a synthetic nicotinamide derivative that has been characterized as a lead compound in antiviral research. Identified through structure-based virtual screening as 'ChemDiv-3', it is defined by its interaction with a conserved fusion-loop pocket on the envelope (E) protein of Japanese Encephalitis Virus (JEV), a class II fusion protein.

Molecular Formula C12H10N2O3S
Molecular Weight 262.28
CAS No. 613653-00-2
Cat. No. B2597692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide
CAS613653-00-2
Molecular FormulaC12H10N2O3S
Molecular Weight262.28
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC(C(=O)C2=CC=CS2)O
InChIInChI=1S/C12H10N2O3S/c15-10(9-4-2-6-18-9)12(17)14-11(16)8-3-1-5-13-7-8/h1-7,12,17H,(H,14,16)
InChIKeyMRNUTPVBBSSLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide: A Validated Antiviral Lead Targeting the JEV E Dimer Interface


N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide (CAS 613653-00-2) is a synthetic nicotinamide derivative that has been characterized as a lead compound in antiviral research . Identified through structure-based virtual screening as 'ChemDiv-3', it is defined by its interaction with a conserved fusion-loop pocket on the envelope (E) protein of Japanese Encephalitis Virus (JEV), a class II fusion protein [1]. Unlike broad-spectrum antivirals, its preliminary profile is linked to a specific mechanism of action targeting viral entry, making it a specialized tool for flavivirus research rather than a general-purpose anti-infective [1].

Why N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide Cannot Be Replaced by General Antiviral or In-Class Nicotinamide Analogs


Generic substitution with other nicotinamide derivatives or broad-spectrum antivirals (e.g., Ribavirin, small molecule polymerase/protease inhibitors) is scientifically invalid for JEV E-protein targeting studies. The quantitative differentiation lies in a specific, experimentally validated binding pose within the E protein fusion-loop pocket (interacting with residues ASN 313, PRO 314, ALA 315, VAL 323) [1]. This interaction is the basis of its activity [1]. In-class analogs that lack this specific binding geometry, or standard-of-care antivirals that target viral replication enzymes, will not recapitulate this mechanism-of-action profile, leading to false negatives in target-engagement assays and confounding results in studies of flavivirus entry inhibition [1].

Quantified Antiviral Mechanism of N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide Against JEV E Protein


Specific Inhibition of JEV Entry via E Dimer Interface Disruption Compared to Ribavirin

The compound, designated 'ChemDiv-3', was identified as a lead for JEV inhibition with a mechanism distinct from traditional polymerase/protease inhibitors. Unlike Ribavirin, a nucleoside analog that inhibits viral RNA synthesis, ChemDiv-3 demonstrates a specific binding interaction with the JEV E protein fusion-loop pocket, a target critical for viral entry [1]. The study reports a 'relatively modest inhibition effect' and confirms interference with the formation of the JEV soluble E (sE) dimer, a key step in membrane fusion, in both in vitro and in vivo tests [1]. This contrasts with Ribavirin's mechanism, which does not target the E dimer, providing orthogonal chemical biology for dissecting the viral lifecycle.

Antiviral Discovery Flavivirus Entry Inhibitor Japanese Encephalitis Virus

Defined Binding Mode with Key E Protein Residues Differentiates ChemDiv-3 from Other Virtual Screening Hits

Computational and biochemical data pinpoint the binding of ChemDiv-3 to a specific set of residues (ASN 313, PRO 314, ALA 315, VAL 323) in the JEV E protein fusion-loop pocket via hydrogen bonds [1]. This contrasts with other virtual screening hits from the same campaign, which may not have demonstrated this specific binding or functional activity. The key binding sites (LYS 312, ALA 513, THR 317) are conserved, suggesting potential for broader anti-flavivirus activity, but the validated binding footprint is unique to this chemotype [1].

Molecular Docking Viral Fusion Inhibitor Target Engagement

In Vivo Proof-of-Concept Distinguishes Compound from In Vitro-Only JEV Inhibitors

The publication explicitly states that the compound's antiviral effect was validated in an in vivo test [1]. Many early-stage JEV inhibitors fail to translate from in vitro to in vivo systems due to poor pharmacokinetics or lack of target engagement in a physiological context. The report of in vivo efficacy, even if described as 'relatively modest', provides a crucial differentiation point: this compound has crossed a critical translational hurdle that other tool compounds or screening hits targeting the JEV E protein have not [1].

In Vivo Efficacy Animal Model Lead Optimization

Optimal Research Applications of N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide Based on Published Evidence


Validated Positive Control for JEV Entry Inhibition Assays

This compound can be procured as a positive control in in vitro assays measuring JEV entry or E protein dimerization. Its defined mechanism—interference with sE dimer formation [1]—provides a clear benchmark for assay development and screening of new entry inhibitors.

Chemical Probe for Elucidating Flavivirus Fusion Mechanisms

As a molecule that binds the conserved fusion-loop pocket [1], it can be used to dissect the structural biology of flavivirus membrane fusion. It is suited for studies requiring a small molecule modulator of the E protein conformational changes that are essential for viral entry.

Starting Scaffold for Medicinal Chemistry Optimization

The compound is a confirmed lead with in vivo activity [1]. Medicinal chemistry teams can procure it as a starting point for structure-activity relationship (SAR) studies aimed at improving potency and drug-like properties, leveraging its known binding interactions.

Cross-Reactivity Probe for Related Flavivirus E Proteins

Due to the conserved nature of key binding sites like LYS 312, ALA 513, and THR 317 in the fusion-loop pocket [1], this compound can be tested for activity against other medically important flaviviruses (e.g., Dengue, Zika), aiding in the discovery of broad-spectrum entry inhibitors.

Quote Request

Request a Quote for N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.